molecular formula C27H26N2 B5067764 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine

1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine

Cat. No. B5067764
M. Wt: 378.5 g/mol
InChI Key: JGKNANPVZJTSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound has shown promising results in scientific research, particularly in the fields of medicine and material science.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
Studies have shown that 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine can reduce inflammation and pain in animal models. This compound has also been shown to have a low toxicity profile, making it a potentially safe compound for use in medical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine in laboratory experiments is its high purity and good yield. This compound is also relatively easy to synthesize using commonly available reagents. However, one of the limitations of using this compound is its limited solubility in some solvents, which may affect its performance in certain applications.

Future Directions

There are several potential future directions for research on 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in human models. Another potential direction is to explore its potential applications in other fields, such as organic electronics and catalysis. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine can be achieved through various methods. One of the commonly used methods is the reaction of 1,2-diamine with 1-naphthaldehyde and 4-methylbenzaldehyde in the presence of a catalyst. This method yields a high purity product with a good yield.

Scientific Research Applications

1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
In the field of material science, 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine has been studied for its potential applications in organic electronics. This compound has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

1,3-bis(4-methylphenyl)-2-naphthalen-1-ylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2/c1-20-10-14-23(15-11-20)28-18-19-29(24-16-12-21(2)13-17-24)27(28)26-9-5-7-22-6-3-4-8-25(22)26/h3-17,27H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKNANPVZJTSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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